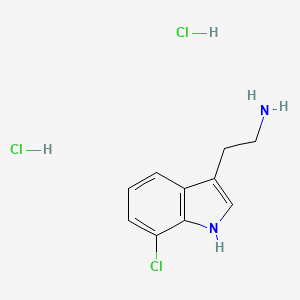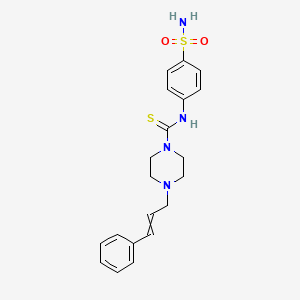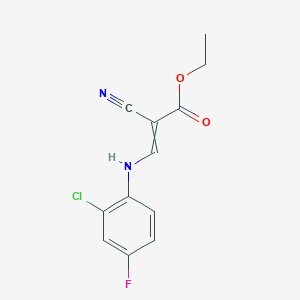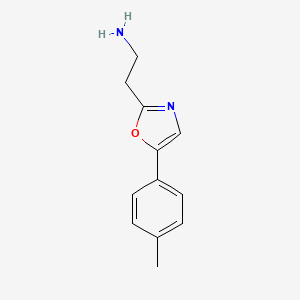![molecular formula C20H32N2O2 B11819402 Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1R,2S)-](/img/structure/B11819402.png)
Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1R,2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-ethyl 2-(3-amino-4-(diisobutylamino)phenyl)cyclopropanecarboxylate is a complex organic compound that features a cyclopropane ring substituted with an amino group and a diisobutylamino group on a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-ethyl 2-(3-amino-4-(diisobutylamino)phenyl)cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the cyclopropane ring through a cyclopropanation reaction. This can be achieved using a diazo compound and an alkene in the presence of a metal catalyst such as rhodium or copper. The resulting cyclopropane intermediate is then subjected to further functionalization to introduce the amino and diisobutylamino groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity. The use of automated synthesis platforms and high-throughput screening can also facilitate the efficient production of this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-ethyl 2-(3-amino-4-(diisobutylamino)phenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-ethyl 2-(3-amino-4-(diisobutylamino)phenyl)cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (1R,2S)-ethyl 2-(3-amino-4-(diisobutylamino)phenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms on the phenyl ring.
Semiconductor materials: Compounds with similar structural features used in electronic applications.
Ringer’s lactate solution: A mixture of electrolytes with some structural similarities in terms of functional groups.
Uniqueness
(1R,2S)-ethyl 2-(3-amino-4-(diisobutylamino)phenyl)cyclopropanecarboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological targets and participate in chemical reactions in ways that similar compounds may not.
Eigenschaften
Molekularformel |
C20H32N2O2 |
|---|---|
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
ethyl (1R,2S)-2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H32N2O2/c1-6-24-20(23)17-10-16(17)15-7-8-19(18(21)9-15)22(11-13(2)3)12-14(4)5/h7-9,13-14,16-17H,6,10-12,21H2,1-5H3/t16-,17-/m1/s1 |
InChI-Schlüssel |
MKKTUXIYRXLMRN-IAGOWNOFSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1C[C@@H]1C2=CC(=C(C=C2)N(CC(C)C)CC(C)C)N |
Kanonische SMILES |
CCOC(=O)C1CC1C2=CC(=C(C=C2)N(CC(C)C)CC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,3-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B11819326.png)
![2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]propanoate](/img/structure/B11819333.png)





![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Trihydrochloride](/img/structure/B11819383.png)


![ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate](/img/structure/B11819399.png)
![[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate](/img/structure/B11819408.png)
![3-Amino-4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11819410.png)
